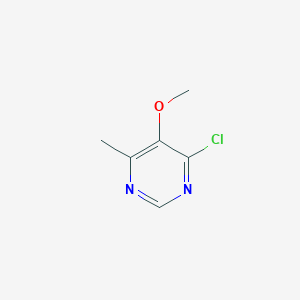
3,3-Difluorocyclobutane-1-carbonyl chloride
Descripción general
Descripción
3,3-Difluorocyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C5H5ClF2O. It is a derivative of cyclobutane, where two hydrogen atoms on the cyclobutane ring are replaced by fluorine atoms, and one of the carbon atoms is bonded to a carbonyl chloride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-Difluorocyclobutane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the fluorination of cyclobutane derivatives. For instance, starting with cyclobutanone, selective fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The resulting 3,3-difluorocyclobutanone can then be converted to this compound by reaction with thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes followed by chlorination. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the reactive nature of the intermediates and the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluorocyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to 3,3-difluorocyclobutanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,3-difluorocyclobutanecarboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Aqueous acidic or basic conditions facilitate the hydrolysis reaction.
Major Products
Amides and Esters: Formed through nucleophilic substitution.
3,3-Difluorocyclobutanol: Formed through reduction.
3,3-Difluorocyclobutanecarboxylic acid: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
3,3-Difluorocyclobutane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of ring strain and fluorine chemistry.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3,3-difluorocyclobutane-1-carbonyl chloride involves its reactivity towards nucleophiles and its ability to form stable fluorinated products. The presence of fluorine atoms increases the compound’s electronegativity, making the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce fluorine atoms into target molecules, thereby enhancing their chemical and biological properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Difluorocyclobutanecarboxylic acid
- 3,3-Difluorocyclobutanecarbonitrile
- 3,3-Difluorocyclobutane-1-sulfonyl chloride
Uniqueness
3,3-Difluorocyclobutane-1-carbonyl chloride is unique due to its combination of a cyclobutane ring with two fluorine atoms and a carbonyl chloride group. This structure imparts distinct reactivity and stability compared to other fluorinated cyclobutane derivatives. The presence of the carbonyl chloride group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
3,3-difluorocyclobutane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2O/c6-4(9)3-1-5(7,8)2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCHVYYLIWLLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946488-78-4 | |
| Record name | 3,3-difluorocyclobutanecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one](/img/structure/B1432565.png)

![6-Chlorooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1432569.png)


![8-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1432572.png)
![2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B1432575.png)




![1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine](/img/structure/B1432584.png)
